VINYLPENTAMETHYLDISILOXANE

Description

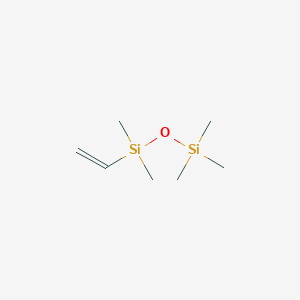

Structure

2D Structure

Properties

IUPAC Name |

ethenyl-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi2/c1-7-10(5,6)8-9(2,3)4/h7H,1H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRXLWNSVYPSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061692 | |

| Record name | Pentamethylvinyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-79-5 | |

| Record name | Vinylpentamethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentamethylvinyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3-Pentamethyl-3-vinyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Vinylpentamethyldisiloxane and Its Functionalized Derivatives

Catalytic Hydrosilylation Processes in Vinylpentamethyldisiloxane Production

Catalytic hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a cornerstone for the synthesis of organosilicon compounds like this compound. numberanalytics.com This atom-efficient reaction is thermodynamically favorable but requires a catalyst to proceed at a practical rate. wikipedia.org The choice of catalyst is critical as it dictates the reaction's speed, yield, and selectivity, influencing the final properties of the resulting siloxane products. numberanalytics.comresearchgate.net

Transition Metal Catalyst Systems in Hydrosilylation

Transition metal complexes are the most effective and widely used catalysts for hydrosilylation. mdpi.com Complexes based on platinum-group metals have historically dominated the field due to their high activity. However, driven by the high cost and low abundance of these precious metals, significant research has been directed towards developing catalysts based on more earth-abundant metals. epfl.ch

Catalysts based on platinum-group metals, particularly platinum itself, are renowned for their high efficacy in promoting hydrosilylation reactions. mdpi.com These catalysts, such as Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst, can achieve high turnover numbers, making them staples in industrial applications for silicone production. mdpi.comnih.gov

Karstedt's catalyst is an organoplatinum coordination complex derived from 1,3-divinyl-1,1,3,3-tetramethyldisiloxane. wikipedia.org Developed by Bruce D. Karstedt in the 1970s, this catalyst is highly active and soluble in silicone media, making it exceptionally useful for industrial applications, including the synthesis of functionalized siloxanes like this compound. wikipedia.orgmcmaster.caacs.org It is typically prepared by reacting chloroplatinic acid with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane. wikipedia.org The resulting catalyst is generally understood to be a Pt(0) complex where the platinum center is coordinated by the vinyl groups of the disiloxane (B77578) ligand. wikipedia.org

The high activity of Karstedt's catalyst allows hydrosilylation reactions to proceed under mild conditions. researchgate.net However, its performance can be affected by certain compounds, leading to research into more robust derivatives, such as anti-poisoning versions of the catalyst designed to maintain high activity in complex reaction mixtures. google.com

The mechanism of platinum-catalyzed hydrosilylation has been the subject of extensive study, with two primary pathways being widely accepted: the Chalk-Harrod mechanism and the modified Chalk-Harrod mechanism. numberanalytics.comnih.gov

The Chalk-Harrod mechanism , proposed in 1965, is the most commonly accepted pathway for platinum catalysts. harvard.edu It involves a series of well-defined steps:

Oxidative Addition : The Si-H bond of the hydrosilane adds to the low-valent platinum(0) center, forming a platinum(II) silyl-hydride intermediate. numberanalytics.comharvard.edu

Olefin Coordination : The alkene (e.g., a vinylsiloxane) coordinates to the platinum(II) complex. mdpi.com

Migratory Insertion : The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This step is often considered the rate-determining step of the catalytic cycle. mdpi.comacs.orgresearchgate.net

Reductive Elimination : The final product, an alkylsilane, is eliminated from the complex, regenerating the active platinum(0) catalyst. numberanalytics.commdpi.com

The modified Chalk-Harrod mechanism presents an alternative route. It shares the initial oxidative addition step but differs in the insertion step. In this pathway, the alkene inserts into the platinum-silyl (Pt-Si) bond rather than the Pt-H bond. numberanalytics.comresearchgate.net This is followed by C-H reductive elimination to complete the cycle. researchgate.net Theoretical studies and computational analyses have shown that for platinum-catalyzed hydrosilylation, the activation barrier for alkene insertion into the Pt-H bond is significantly lower than for insertion into the Pt-Si bond. acs.orgshokubai.org Consequently, the classical Chalk-Harrod mechanism is generally considered the more favorable and dominant pathway. acs.org

| Step | Chalk-Harrod Mechanism | Modified Chalk-Harrod Mechanism |

|---|---|---|

| 1. Oxidative Addition | Oxidative addition of R₃Si-H to the Pt(0) center to form a Pt(II) intermediate. numberanalytics.com | Oxidative addition of R₃Si-H to the Pt(0) center to form a Pt(II) intermediate. numberanalytics.com |

| 2. Migratory Insertion | Insertion of the alkene into the Platinum-Hydride (Pt-H) bond. numberanalytics.comacs.org | Insertion of the alkene into the Platinum-Silyl (Pt-Si) bond. numberanalytics.com |

| 3. Reductive Elimination | Reductive elimination of the Si-C bond to release the alkylsilane product. acs.org | Reductive elimination of the C-H bond to release the product. researchgate.net |

| Energetic Favorability | Generally favored due to a lower activation barrier for the insertion step. acs.orgshokubai.org | Generally less favored due to a higher activation barrier for the insertion step. acs.org |

The development of catalysts from earth-abundant first-row transition metals, such as nickel and cobalt, is a significant area of modern research. epfl.ch These metals offer a cost-effective and sustainable alternative to precious metals like platinum. However, their catalytic behavior can differ significantly, often leading to different product selectivities. mdpi.com

Nickel(II) complexes have emerged as viable catalysts for reactions involving hydrosilanes, but they often favor a pathway known as dehydrogenative silylation, particularly with vinyl-containing substrates. researchgate.net Unlike hydrosilylation, which involves the addition of Si-H across a double bond, dehydrogenative silylation results in the formation of a new C=C double bond and the elimination of dihydrogen (H₂), leading to the synthesis of a substituted vinylsilane. mdpi.comresearchgate.net

Stoichiometric studies suggest that the mechanism for nickel-catalyzed dehydrogenative silylation involves the insertion of the olefin into a Ni-Si bond, which is a crucial step. researchgate.net Research has demonstrated that Ni(II) complex systems can exhibit high selectivity for this pathway. For instance, in certain reactions, Ni(II) catalysts can achieve 70–77% efficiency in producing the dehydrogenative silylation product. This distinct selectivity makes nickel catalysts valuable tools for synthesizing unsaturated organosilicon compounds, which are important precursors in organic chemistry. researchgate.netresearchgate.net

| Catalyst System | Primary Reaction Type | Reported Selectivity / Efficiency | Typical Conditions |

|---|---|---|---|

| Platinum (Karstedt's) | Hydrosilylation | High conversion to β-adduct (hydrosilylation product), >99% selectivity. scirp.org | Moderate temperatures (e.g., 40–100°C). scirp.org |

| Nickel(II) Complex | Dehydrogenative Silylation | 70–77% efficiency for β-(Z) dehydrogenative silylation product. | Higher temperatures (e.g., 170°C). |

| Cobalt Complex | Dehydrogenative Silylation | 70% selectivity for dehydrogenative silylation product. | Data specific to this compound synthesis is limited in provided sources. |

Earth-Abundant Metal Complex Catalysis

Cobalt(II) Complex Systems: Hydrosilylation and Dehydrogenative Silylation Products

Cobalt(II) complex systems have emerged as effective catalysts in the synthesis of this compound and its derivatives, facilitating both hydrosilylation (HS) and dehydrogenative silylation (DS) reactions. rsc.org These earth-abundant metal catalysts offer a cost-effective alternative to precious metal catalysts like platinum. The selectivity between hydrosilylation and dehydrogenative silylation is influenced by the specific cobalt complex and the reaction substrates. rsc.org

In the silylation of vinylsilanes like this compound (VPMDS), cobalt catalysts can produce a mixture of HS and DS products. rsc.org For instance, the use of Co(II) bis(acetylacetonato) [Co(acac)₂] and Co(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionato) [Co(tmhd)₂] has been investigated. rsc.org While nickel-based catalysts tend to be highly selective for dehydrogenative silylation, cobalt complexes demonstrate the ability to catalyze both pathways. rsc.org Specifically, Co(tmhd)₂ has shown activity in the silylation of VPMDS. rsc.org

Research has shown that cobalt-catalyzed reactions can achieve significant yields. For example, cobalt(II) complexes have been used to achieve 61% yields for crosslinked polysiloxanes at 215°C through a combination of hydrosilylation and dehydrogenative silylation. Furthermore, highly chemo-, regio-, and stereoselective cobalt-catalyzed dehydrogenative silylation of vinylarenes has been described, highlighting the potential for precise control over the reaction outcome. sioc-journal.cn An imidazoline (B1206853) iminopyridine cobalt complex, in particular, has been shown to effectively promote this reaction. sioc-journal.cn

The reaction products can be identified and quantified using techniques such as 2D ²⁹Si-¹H INEPT NMR spectroscopy, which allows for the characterization of the different silicon moieties corresponding to the hydrosilylation and dehydrogenative silylation products. rsc.org

Table 1: Comparison of Cobalt and Nickel Catalysts in Silylation Reactions rsc.org

| Catalyst Type | Reaction Type | Conversion (%) | Selectivity (%) |

| Nickel Complex | Hydrosilylation | 52 | 45 |

| Cobalt Complex | Dehydrogenative Silylation | 30 | 70 |

| Cobalt(II) complexes | Hydrosilylation & Dehydrogenative Silylation | - | - |

Note: This table provides a comparative overview based on available data. Specific outcomes can vary based on reaction conditions and substrates.

Ruthenium-Catalyzed Reactions

Ruthenium catalysts are versatile tools for the synthesis and functionalization of organosilicon compounds, including derivatives of this compound (VPMDS). acs.orgresearchgate.netkpi.ua These catalysts can facilitate a variety of transformations, such as the anti-Markovnikov addition of C-H bonds across the vinyl group of VPMDS and hydrosilylation reactions. acs.orgresearchgate.net

A notable application of ruthenium catalysis is the reaction of aryl ketones with an excess of VPMDS. researchgate.netacs.org For example, the "(Ph₃P)₂RuCO" catalyzed reaction of thioxanthen-9-one (B50317) with excess VPMDS yields 1,8-bis-(3,3,5,5,5-pentamethyl-4-oxa-3,5-disilahexanyl)thioxanthen-9-one. researchgate.netacs.org This resulting α,α'-difunctional aryl ketone monomer can then undergo acid-catalyzed siloxane equilibration polymerization. researchgate.netacs.org This two-step approach allows for the synthesis of high molecular weight copolymers that are not accessible through direct copolymerization. researchgate.netacs.org

Similarly, ruthenium catalysts have been employed in the reaction of dimethylanthraquinones with VPMDS to produce the corresponding bis(2'-trimethylsiloxydimethylsiloxy)ethyldimethylanthraquinones. acs.orgacs.org These monomers can then be polymerized via acid-catalyzed siloxane equilibration to yield copolymers with significantly higher molecular weights compared to those obtained by direct ruthenium-catalyzed copolymerization. acs.orgacs.org

Ruthenium-catalyzed reactions have also been used to prepare model compounds for spectroscopic studies. For instance, 9-acetyl-10-[2'-(trimethylsiloxydimethylsilyl)ethyl]phenanthrene was synthesized through the Ru-catalyzed reaction of 9-acetylphenanthrene (B180964) with VPMDS. acs.org This highlights the utility of ruthenium catalysis in creating well-defined organosilicon structures. acs.org

Experimental Design and Optimization of Hydrosilylation Synthesis

Factorial Design for Process Variable Evaluation

To systematically optimize the synthesis of this compound (VPMDS), factorial design is a powerful experimental methodology. This statistical approach allows for the simultaneous evaluation of multiple process variables to identify the most influential factors and their interactions, leading to optimized reaction conditions for yield and purity. nih.gov A common example is a 2³ factorial design, where three variables are each tested at two different levels. This method significantly reduces the number of required experimental trials compared to testing one variable at a time, while maximizing the amount of information obtained.

The key process variables in the hydrosilylation synthesis of VPMDS that can be evaluated using factorial design include temperature, catalyst concentration, and reaction time. By systematically varying these factors, it is possible to construct a statistical model that describes their effect on the desired outcomes, such as product yield and purity. Analysis of variance (ANOVA) is then used to determine which variables and interactions have a statistically significant impact on the results.

Table 2: Example of a 2³ Factorial Design for VPMDS Synthesis

| Experiment | Temperature (°C) | Catalyst Conc. (mol%) | Reaction Time (h) |

| 1 | Low | Low | Low |

| 2 | High | Low | Low |

| 3 | Low | High | Low |

| 4 | High | High | Low |

| 5 | Low | Low | High |

| 6 | High | Low | High |

| 7 | Low | High | High |

| 8 | High | High | High |

Influence of Temperature and Reaction Time on Yield and Purity

Temperature and reaction time are critical process variables that significantly influence the yield and purity of this compound (VPMDS) synthesized via hydrosilylation. biotage.com The interplay between these two factors often dictates the efficiency of the reaction and the formation of byproducts.

Generally, increasing the reaction temperature can lead to a higher monomer conversion rate and potentially a higher yield of the desired product. acs.org However, excessively high temperatures can also promote side reactions, leading to the formation of impurities and a decrease in product purity. biotage.com For instance, in some catalytic systems, higher temperatures can favor the formation of high molecular weight polymers. researchgate.net

The optimal combination of temperature and reaction time is specific to the catalytic system and reactants being used. For example, in platinum-catalyzed hydrosilylation reactions, temperatures can range from room temperature up to 100-150°C. google.com In other systems, such as those involving enzymatic catalysis, the enantioselectivity of the reaction can be greater at higher temperatures, contrary to conventional expectations. acs.org Therefore, a systematic study, often guided by factorial design, is necessary to determine the ideal conditions for maximizing both yield and purity of VPMDS.

Alternative Synthetic Routes to this compound

Acid-Catalyzed Siloxane Equilibration Polymerization

Acid-catalyzed siloxane equilibration polymerization presents a valuable alternative route for synthesizing functionalized polymers derived from this compound (VPMDS). researchgate.netacs.org This method is particularly useful for producing high molecular weight copolymers that are otherwise difficult to obtain through direct polymerization methods. researchgate.netkpi.uaacs.orgacs.org

The general strategy involves a two-step process. First, a ruthenium-catalyzed reaction is used to synthesize a reactive α,α'-difunctional monomer from a less reactive aryl ketone and an excess of VPMDS. researchgate.netacs.org For example, the reaction of thioxanthen-9-one with VPMDS in the presence of a ruthenium catalyst yields 1,8-bis-(3,3,5,5,5-pentamethyl-4-oxa-3,5-disilahexanyl)thioxanthen-9-one. researchgate.netacs.org

In the second step, this difunctional monomer undergoes acid-catalyzed siloxane equilibration polymerization. researchgate.netacs.org This process involves the acid-catalyzed cleavage and reformation of siloxane bonds, leading to the formation of a high molecular weight polymer and a small molecule byproduct, typically hexamethyldisiloxane (B120664). kpi.ua By removing the volatile byproduct under vacuum, the equilibrium can be driven towards the formation of the desired high molecular weight copolymer. acs.org

This approach has been successfully applied to synthesize various copolymers, including those containing anthraquinone (B42736) and ferrocene (B1249389) moieties. kpi.uaacs.orgacs.org For instance, copolymers derived from dimethylanthraquinones and VPMDS prepared via this method exhibit molecular weights two to three times higher than those obtained from direct ruthenium-catalyzed reactions. acs.orgacs.org These higher molecular weight polymers also demonstrate improved thermal stability. acs.orgacs.org

Sulfuric Acid-Catalyzed Condensation Methods

Acid-catalyzed condensation represents a versatile route for the formation of siloxane bonds. Sulfuric acid, in particular, serves as an effective catalyst for the condensation of silanol (B1196071) intermediates with vinylsilanes to produce this compound. The acidic environment promotes the formation of the desired disiloxane linkage while aiming to minimize side reactions.

One established laboratory procedure involves mixing concentrated sulfuric acid with methanol (B129727), water, and 1,1,3,3-tetramethyldisiloxane (B107390) at a controlled temperature of 40°C. Vinyltrimethoxysilane (B1682223) is then added dropwise to the mixture. A reaction time of approximately two hours under these conditions yields this compound. Research findings indicate that this method can achieve a product yield of around 60%.

An alternative approach that is suitable for larger-scale synthesis employs a solid acid catalyst, specifically a sulfonic acid resin. This method involves reacting 1,1,3,3-tetramethyldisiloxane with divinyldisiloxane. The use of a solid resin catalyst simplifies catalyst removal from the product mixture. Heating the reactants at 70°C for two hours in the presence of the sulfonic acid resin has been reported to yield this compound with 99% purity and a yield of 61%. This solvent-free method offers benefits in terms of reduced purification complexity.

Table 1: Sulfuric Acid-Catalyzed Synthesis of this compound

| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Concentrated H₂SO₄ | 1,1,3,3-Tetramethyldisiloxane, Vinyltrimethoxysilane, Methanol, Water | 40 | 2 | 60 | Not Reported |

| Sulfonic Acid Resin | 1,1,3,3-Tetramethyldisiloxane, Divinyldisiloxane | 70 | 2 | 61 | 99 |

Data derived from research findings.

Sodium Methoxide-Mediated Condensation Pathways

Alkaline conditions can also be employed to facilitate the condensation reaction for synthesizing this compound. Sodium methoxide (B1231860) is a common base used for this purpose. The pathway involves the base-mediated condensation of a disiloxane with a vinylalkoxysilane.

In a typical procedure, sodium methoxide is dissolved in a mixture of methanol and water. This alkaline solution promotes the condensation of 1,1,3,3-tetramethyldisiloxane with vinyltrimethoxysilane. The reaction is generally conducted at a moderate temperature of 50°C for a duration of three hours. While this method is effective, it has been reported to achieve a yield of 37%. A potential competing reaction in this pathway is the self-condensation of silanol intermediates, which can become more significant with longer reaction times.

Table 2: Sodium Methoxide-Mediated Synthesis of this compound

| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sodium Methoxide | 1,1,3,3-Tetramethyldisiloxane, Vinyltrimethoxysilane, Methanol, Water | 50 | 3 | 37 |

Data derived from research findings.

Synthesis from Chlorosilane Precursors

The synthesis of this compound can be achieved through the hydrolysis of a mixture of appropriate chlorosilane precursors. This method leverages the reactivity of the silicon-chlorine bond with water to form the stable siloxane linkage. lookchem.comglobalsilicones.org

A representative synthesis involves the reaction of chloro-dimethyl-vinyl-silane and chloro-trimethyl-silane. lookchem.com The reaction is carried out using water as the reagent to induce hydrolysis and subsequent condensation of the two different silane (B1218182) molecules. Diethyl ether is typically used as a solvent for the reaction. This co-hydrolysis method has been shown to produce this compound with a yield of 60%. lookchem.com The reaction of chlorosilanes with water is vigorous and produces hydrogen chloride as a byproduct. globalsilicones.org

Table 3: Synthesis of this compound from Chlorosilane Precursors

| Precursor 1 | Precursor 2 | Reagent/Solvent | Yield (%) |

|---|---|---|---|

| Chloro-dimethyl-vinyl-silane | Chloro-trimethyl-silane | Water / Diethyl Ether | 60 |

Data derived from research findings. lookchem.com

Mechanistic Investigations of Vinylpentamethyldisiloxane Reactivity

Fundamental Principles of Hydrosilylation Reactions Involving Vinylpentamethyldisiloxane

Hydrosilylation is a cornerstone of silicon chemistry, enabling the formation of stable silicon-carbon bonds. This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond in the vinyl group of this compound.

The hydrosilylation of this compound is typically catalyzed by transition metal complexes, most commonly those containing platinum. The generally accepted mechanism for this process is the Chalk-Harrod mechanism. This mechanism involves a series of steps:

Oxidative Addition: The silicon hydride reacts with the metal catalyst, leading to the oxidative addition of the Si-H bond to the metal center. This forms a complex where both the silicon and hydrogen atoms are bonded to the metal.

Olefin Coordination: The vinyl group of this compound then coordinates to the metal center of the catalyst complex.

Insertion: The coordinated vinyl group inserts into the metal-hydride bond. This step can proceed in two ways, leading to either a Markovnikov or an anti-Markovnikov addition product. In the context of vinylsiloxanes, the anti-Markovnikov addition is strongly favored, where the silicon atom of the hydrosilane attaches to the terminal carbon of the vinyl group.

Reductive Elimination: The final step is the reductive elimination of the resulting alkylsilyl group from the metal center, regenerating the catalyst and yielding the final product.

The regioselectivity of the addition is a critical aspect, with the anti-Markovnikov product being the major isomer formed in most platinum-catalyzed hydrosilylations of vinylsiloxanes nih.govlew.ro. This selectivity is attributed to both steric and electronic effects.

The rate of hydrosilylation of this compound can be influenced by several factors, including the nature of the catalyst, the structure of the silicon hydride, and the reaction conditions. Kinetic studies provide valuable insights into these relationships.

In competitive reaction scenarios, the relative reactivity of different vinylsiloxanes can be determined. For instance, in a competitive reaction between this compound and divinyltetramethyldisiloxane, the divinyl compound reacts preferentially bohrium.com. However, when reacted separately under the same conditions, this compound can exhibit a higher relative rate of reaction bohrium.com. This highlights the complex interplay of steric and electronic factors in determining reaction kinetics.

The structure of the silicon hydride also plays a significant role. The rate of addition can be affected by the substituents on the silicon atom bearing the hydride. Electron-withdrawing groups can influence the polarization of the Si-H bond and affect the rate of oxidative addition to the catalyst.

Below is a representative data table illustrating the comparative reaction times for the hydrosilylation of different vinyl-functional siloxanes with a given silicon hydride, based on findings from kinetic studies of similar systems.

Comparative Hydrosilylation Reaction Times

| Vinyl-Functional Siloxane | Relative Reaction Time (minutes) | Conversion (%) |

|---|---|---|

| This compound | 45 | >95 |

| 1,3-Divinyltetramethyldisiloxane (first vinyl group) | 30 | >95 |

| 1,1,3,3-Tetravinyldimethyldisiloxane (first vinyl group) | 25 | >95 |

This table is illustrative and compiled from general kinetic data for vinylsiloxanes. Actual reaction times can vary based on specific catalysts, concentrations, and temperatures.

In many applications, particularly in the formulation of two-component silicone systems that cure via hydrosilylation, it is necessary to control the reaction rate and prevent premature curing at ambient temperatures. This is achieved through the use of inhibitors.

Inhibitors are compounds that temporarily deactivate the platinum catalyst at room temperature but allow the reaction to proceed at elevated temperatures. They function by coordinating to the platinum center, thus preventing the oxidative addition of the silicon hydride or the coordination of the vinyl group. Common inhibitors include:

Alkynyl Alcohols: Such as 2-methyl-3-butyn-2-ol, which form a stable complex with the platinum catalyst.

Maleates and Fumarates: These compounds with electron-withdrawing groups can form relatively inert complexes with platinum(0).

Phosphines and Amines: These Lewis bases can coordinate to the platinum center and moderate its activity.

The effectiveness of an inhibitor is determined by its ability to bind to the catalyst and the temperature at which this inhibition is overcome. The choice of inhibitor is crucial for controlling the pot life (working time) and cure profile of a hydrosilyation-based formulation.

Polymerization Mechanisms and Kinetics Involving this compound

Beyond its role in hydrosilylation reactions, the vinyl group of this compound can also participate in polymerization reactions, leading to the formation of polysiloxanes with various architectures.

Thermal Polymerization: While the Si-O backbone of polysiloxanes exhibits high thermal stability, the vinyl groups in vinyl-functional siloxanes like this compound can undergo thermal polymerization at elevated temperatures researchgate.netresearchgate.net. This process typically requires high temperatures, often in the range of 150-200°C or higher, and can lead to cross-linking if the monomer has more than one vinyl group or if other reactive sites are present. The mechanism of thermal polymerization can be complex, involving the formation of radical species at high temperatures.

Radical-Initiated Polymerization: A more controlled method for polymerizing the vinyl group of this compound is through free-radical polymerization fujifilm.comuomustansiriyah.edu.iqresearchgate.net. This process is initiated by the decomposition of a radical initiator, such as a peroxide or an azo compound, to generate free radicals. The polymerization proceeds through the classic steps of initiation, propagation, and termination:

Initiation: The initiator radical adds to the vinyl group of this compound, forming a new radical species.

Propagation: The newly formed radical adds to the vinyl group of another monomer molecule, and this process repeats, leading to chain growth.

Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

The kinetics of radical polymerization are influenced by the concentrations of the monomer and initiator, as well as the temperature. The reactivity of the vinyl group in vinylsiloxanes in radical polymerization is generally lower than that of many organic vinyl monomers like styrene or acrylates.

Anionic ring-opening polymerization (AROP) is a powerful technique for the synthesis of well-defined polysiloxanes with controlled molecular weights and narrow molecular weight distributions researchgate.net. While this compound itself is not a cyclic monomer and thus does not directly undergo AROP, derivatives of it can be produced through this method.

This is typically achieved by using a vinyl-functional initiator or a vinyl-functional terminating agent in the AROP of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D3) or octamethylcyclotetrasiloxane (D4).

Using a Vinyl-Functional Initiator: An initiator containing a vinyl group, such as a lithium silanolate with a vinyl substituent, can be used to start the polymerization of a cyclic siloxane. The resulting polymer will have a vinyl-functional group at one end of the chain.

Using a Vinyl-Functional Terminating Agent: After the AROP of a cyclic siloxane has proceeded to the desired chain length, the living anionic chain end can be quenched with a terminating agent containing a vinyl group, such as vinyldimethylchlorosilane. This results in a polymer with a vinyl-functional end group.

By carefully controlling the stoichiometry of the monomer and initiator, polysiloxanes with a terminal structure resembling a derivative of this compound can be synthesized with high precision researchgate.netencyclopedia.pubmdpi.com. These vinyl-terminated polysiloxanes are valuable macromonomers that can be further reacted through hydrosilylation or radical polymerization to create block copolymers and cross-linked networks mdpi.com.

Step-Growth Polymerization in Macromonomer Systems

This compound can function as a crucial component in step-growth polymerization, particularly within macromonomer systems. In this context, it acts as a monofunctional monomer, contributing a single monomeric unit to a growing polymer chain. This process is typically achieved through a platinum-catalyzed hydrosilylation reaction, where the vinyl group of this compound reacts with a silicon-hydride (Si-H) functional group on another molecule.

When reacted with a monohydride-terminated polydimethylsiloxane (B3030410) (PDMS) in a precise 1:1 stoichiometry, a step-growth process is initiated. This reaction leads to the formation of long-chain, linear silicone polymers with high molecular weights. The key to achieving linear, non-crosslinked elastomers through this method is the use of monomers with single reactive sites (an A-B type polymerization), which prevents the formation of a network structure. This approach allows for the synthesis of silicone elastomers with controlled molecular weights and narrow molecular weight distributions.

Crosslinking Reaction Kinetics and Modeling

The crosslinking of vinyl-functional siloxanes like this compound is predominantly achieved through the platinum-catalyzed hydrosilylation reaction. This involves the addition of a silicon-hydride (Si-H) bond from a crosslinking agent, such as polymethylhydrosiloxane, across the carbon-carbon double bond of the vinyl group on this compound. This reaction forms a stable ethylene bridge between the siloxane chains, leading to the creation of a three-dimensional polymer network. The kinetics of this curing process are critical as they determine the material's final properties and processing characteristics.

The concentration of the crosslinking agent, specifically the stoichiometric ratio of silicon-hydride (Si-H) groups to vinyl (C=C) groups, is a paramount factor in determining the final structure and properties of the crosslinked network. researchgate.net This "SiH/Vinyl" or "H/V" ratio directly influences the crosslink density, which in turn affects the mechanical and thermal properties of the resulting silicone elastomer.

Low SiH/Vinyl Ratios (e.g., < 1.0): An insufficient amount of cross-linker leads to incomplete reaction of the vinyl groups. The resulting network is loosely crosslinked and contains a significant fraction of unreacted polymer chains (sol fraction) that are not incorporated into the network. This leads to materials with lower hardness, lower tensile strength, and higher elongation.

Stoichiometric or Near-Stoichiometric Ratios (e.g., ≈ 1.0-1.5): These ratios typically lead to the most efficient network formation, maximizing properties like tensile strength and hardness. nih.gov The network incorporates most of the polymer chains, resulting in a low amount of extractable material and optimal mechanical integrity.

High SiH/Vinyl Ratios (e.g., > 1.5): An excess of the hydride cross-linker can lead to a denser network, but can also result in side reactions or leave a high concentration of unreacted Si-H groups in the final material. pstc.org While this can increase hardness, excessive cross-linker concentrations can sometimes lead to a decrease in tensile strength and make the material more brittle. koreascience.kr In some cases, very high ratios can even retard the curing process. koreascience.kr

The precise optimal ratio depends on the specific chemical structures of the vinyl-functional polymer and the hydride cross-linker. researchgate.net

Table 1: Effect of SiH/Vinyl Ratio on Silicone Network Properties

| SiH/Vinyl Ratio | Crosslink Density | Tensile Strength | Elongation at Break | Hardness (Shore A) | Unreacted Groups |

|---|---|---|---|---|---|

| < 1.0 (Hydride Deficient) | Low | Low | High | Low | Excess Vinyl |

| 1.0 - 1.5 (Optimal Range) | High | Maximum | Moderate | High | Minimal |

| > 1.5 (Hydride Excess) | Very High | Decreasing | Low | Very High | Excess Si-H |

Oxidation and Other Transformative Reactions of this compound

While the siloxane backbone (Si-O-Si) is known for its thermal stability, the organic substituents—in this case, the vinyl and methyl groups—are susceptible to oxidation, particularly at elevated temperatures or upon exposure to UV radiation. The presence of the reactive vinyl group can make this compound a site for various transformative reactions beyond polymerization.

Advanced Characterization Methodologies in Vinylpentamethyldisiloxane Research

Spectroscopic Analysis of Vinylpentamethyldisiloxane and its Polymeric Products

Spectroscopic analysis is fundamental to understanding the chemical nature of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable tools for researchers, offering a window into the compound's structural intricacies and reactive transformations.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and provide quantitative data on the relative abundance of different chemical environments.

Proton (¹H) NMR spectroscopy is a primary tool for confirming the structure of this compound and for determining the stoichiometry of its derivatives. The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the vinyl group and the methyl groups attached to the silicon atoms. The vinyl group typically displays a complex multiplet in the range of 5.7 to 6.2 ppm, arising from the geminal, cis, and trans couplings of the three vinyl protons. mdpi.com The methyl protons of the trimethylsilyl (B98337) and dimethylsilyl groups appear as sharp singlets in the upfield region, typically between 0.0 and 0.4 ppm. mdpi.com The integration of these signals allows for the precise determination of the ratio of vinyl to methyl protons, confirming the molecular structure.

| Functional Group | Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Vinyl (-CH=CH₂) | =CH- (geminal) | 5.7 - 6.2 | Multiplet (dd) |

| =CH₂ (cis) | |||

| =CH₂ (trans) | |||

| Methyl (-CH₃) | Si-(CH₃)₃ | ~0.1 | Singlet |

| Si-(CH₃)₂ | ~0.2 | Singlet |

Silicon-29 (²⁹Si) NMR spectroscopy is uniquely suited for analyzing the siloxane backbone of this compound and its polymeric materials. This technique provides direct information about the local environment of the silicon atoms. The chemical shifts in ²⁹Si NMR are highly sensitive to the substituents on the silicon atom, allowing for the differentiation of various siloxane units, commonly denoted as M, D, T, and Q (mono-, di-, tri-, and quatrasubstituted siloxy units, respectively). pascal-man.com

| Siloxane Unit | Structure | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| M (Trimethylsilyl) | R₃SiO0.5 | +10 to +4 |

| MVi (Vinyldimethylsilyl) | (CH₂=CH)(CH₃)₂SiO0.5 | -5 to -15 |

| D (Dimethylsiloxy) | (CH₃)₂SiO | -18 to -25 |

| T (Methylsiloxy) | CH₃SiO1.5 | -55 to -68 |

| Q (Silicate) | SiO₂ | -105 to -115 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of the organic substituents in this compound and its polymers. The vinyl group carbons give rise to two distinct signals in the olefinic region of the spectrum, typically between 130 and 140 ppm. researchgate.net The methyl carbons attached to the silicon atoms appear at high field, usually in the range of -2 to 2 ppm. This technique is particularly useful for characterizing the products of reactions involving the vinyl group, as the chemical shifts of the carbons will change significantly upon conversion, for example, during hydrosilylation or polymerization. researchgate.net

| Functional Group | Carbon Environment | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Vinyl (-CH=CH₂) | -CH= | ~139 |

| =CH₂ | ~132 | |

| Methyl (-CH₃) | Si-(CH₃)₃ | ~1 |

| Si-(CH₃)₂ | ~-1 |

For the analysis of crosslinked, insoluble polymer networks derived from this compound, solid-state NMR techniques are required. High-Resolution Magic Angle Spinning (HR-MAS) NMR is a powerful method for obtaining high-resolution spectra from semi-solid samples, such as swollen polymer gels. nih.gov By spinning the sample at the "magic angle" (54.74°) relative to the magnetic field, line-broadening effects common in solid samples are significantly reduced, resulting in liquid-like spectral resolution. HR-MAS NMR can be used to study the structure and dynamics of the polymer network, providing information on crosslink density, chain mobility, and the incorporation of different monomer units. researchgate.net This is particularly valuable for understanding the structure-property relationships in the final polymeric materials.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule and for monitoring the progress of chemical reactions. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.

Key vibrational bands for this compound include the C=C stretching vibration of the vinyl group, typically observed around 1600 cm⁻¹, and the Si-O-Si asymmetric stretching vibration, which gives a strong, broad absorption in the 1000-1100 cm⁻¹ region. The C-H stretching vibrations of the vinyl and methyl groups are also readily identifiable.

FTIR is particularly powerful for monitoring the conversion of the vinyl group during polymerization reactions, such as hydrosilylation. researchgate.net The disappearance of the vinyl C=C stretching band and the Si-H stretching band (around 2160 cm⁻¹) of a hydrosilane crosslinker, coupled with the appearance of new bands corresponding to the resulting alkyl-silane linkage, provides a direct measure of reaction progress and conversion. sciepub.compstc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Si-O-Si | Asymmetric Stretch | 1000 - 1100 |

| -CH=CH₂ (Vinyl) | C=C Stretch | ~1600 |

| Si-H (in hydrosilanes) | Stretch | ~2160 |

| C-H (in vinyl group) | Stretch | 3050 - 3010 |

| C-H (in methyl group) | Asymmetric/Symmetric Stretch | 2962 / 2905 |

| Si-CH₃ | Rocking/Bending | ~840 / ~1260 |

Ultraviolet-Visible (UV-Vis) and Two-Photon Absorption (2PA) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions in molecules. In the context of vinyl-substituted siloxanes, UV-Vis spectroscopy can be used to identify the presence of vinyl groups. The vinyl group (–CH=CH₂) typically exhibits an absorption band in the UV region. For instance, in a study of a copolymer synthesized from vinyltrimethoxysilane (B1682223) and diphenylsilanediol, the presence of vinyl-functionalized complexes was confirmed by UV-Vis spectroscopy. researchgate.net While specific absorption maxima for this compound are not extensively reported in readily available literature, the technique is fundamental in confirming the incorporation of vinyl functionalities in polysiloxane chains.

Chromatographic and Mass Spectrometric Characterization

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. acs.orgazom.com GPC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first. azom.com This method is crucial for characterizing vinyl-containing polysiloxanes to understand how reaction conditions affect the resulting polymer chain length and distribution.

In a study on the synthesis of vinyl-containing polydimethylsiloxane (B3030410), GPC was used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). The results, summarized in the table below, demonstrate how the molecular weight characteristics can be controlled.

| Sample | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|

| P(S-SOEM-OEM) 0.32 | Value 1 | Value 2 | Value 3 |

This table is representative of GPC data for vinyl-containing polysiloxanes and is based on findings from similar studies. Specific values for this compound polymers would depend on the synthesis conditions.

Electrospray Ionization Mass Spectroscopy (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of macromolecules, as it minimizes fragmentation. nih.gov ESI-MS is particularly useful for determining the precise mass of oligomers and polymers, providing information about their repeating units and end groups.

In the analysis of polysiloxanes, ESI-MS can be used to identify the distribution of oligomers in a sample. For example, in studies of plasma-polymerized hexamethyldisiloxane (B120664) (HMDSO), a related siloxane, ESI-MS has been used to characterize the soluble portions of the resulting polymer, revealing the presence of various polysiloxane chains with different lengths and end groups. nih.gov While specific ESI-MS spectra for this compound are not widely published, the technique is highly applicable for the detailed structural elucidation of its oligomers.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is another powerful soft ionization technique for the characterization of synthetic polymers. researchgate.net It allows for the determination of the molecular weight distribution and the identification of end groups and repeating units with high precision.

MALDI-TOF-MS has been successfully applied to the analysis of various polysiloxanes, including vinyl-terminated polydimethylsiloxane (PDMS). researchgate.netmonash.edu In a typical experiment, the polymer is co-crystallized with a matrix compound, and a laser is used to desorb and ionize the polymer molecules. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio. This allows for the construction of a detailed mass spectrum showing the distribution of oligomers. For example, MALDI-TOF-MS analysis of hydroxyl-terminated PDMS has shown a series of peaks corresponding to individual oligomers, each differing by the mass of the dimethylsiloxane repeating unit (74 Da).

| Observed m/z | Number of Repeating Units (n) | Calculated Mass (Da) |

|---|---|---|

| Value A | Value B | Value C |

This table represents typical data obtainable from MALDI-TOF-MS analysis of a polysiloxane, where m/z corresponds to the mass-to-charge ratio of a given oligomer.

Thermal and Mechanical Characterization of this compound-Derived Materials

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic properties of materials, particularly polymers. pbipolymer.com DMA applies an oscillating force to a sample and measures the resulting displacement as a function of temperature. This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the material's damping properties.

DMA is particularly useful for characterizing the thermal transitions of polymers, such as the glass transition temperature (Tg). For silicone rubbers derived from vinyl-functionalized siloxanes, DMA can provide valuable information about their mechanical behavior over a wide temperature range. For instance, the storage modulus of a silicone rubber will be high in the glassy state at low temperatures and will decrease significantly as the material goes through its glass transition to a rubbery state. mdpi.com

Below is a representative table of DMA data for a silicone rubber, illustrating the change in storage and loss modulus with temperature.

| Temperature (°C) | Storage Modulus (E') (MPa) | Loss Modulus (E'') (MPa) | Tan δ |

|---|---|---|---|

| -100 | Value X1 | Value Y1 | Value Z1 |

| -50 | Value X2 | Value Y2 | Value Z2 |

| 0 | Value X3 | Value Y3 | Value Z3 |

| 50 | Value X4 | Value Y4 | Value Z4 |

This table provides an example of the type of data obtained from a DMA experiment on a silicone elastomer. The specific values are dependent on the exact composition and crosslink density of the material.

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Phase Transitions

Differential Scanning Calorimetry (DSC) is an indispensable tool for investigating the curing behavior and phase transitions of vinyl-functionalized siloxanes like this compound. DSC measures the heat flow associated with thermal transitions as a function of temperature. During the curing process, which is typically an exothermic reaction, DSC can be used to determine key kinetic parameters.

The curing of vinyl siloxane systems, often initiated by a platinum catalyst, can be monitored by tracking the exothermic heat flow. Non-isothermal DSC scans at various heating rates allow for the determination of the total heat of reaction, the onset temperature of curing, and the peak exothermic temperature. As the heating rate increases, the exothermic peak maximum tends to shift to higher temperatures.

Phase transitions, such as the glass transition temperature (Tg), can also be determined using DSC. The Tg is a critical parameter for understanding the mechanical properties of the cured polymer. For polysiloxanes, the Tg is typically very low. The introduction of different functional groups can influence the Tg; for example, increasing the content of 3,3,3-trifluoropropyl (TFP) units in vinyl-terminated copolysiloxanes has been shown to increase the glass transition temperature. In copolymers of poly(ε-caprolactone)-b-poly(dimethylsiloxane), distinct glass transitions for both the PCL and PDMS blocks can be observed, indicating a multi-phase material.

Table 1: Representative DSC Data for Curing of a Vinyl Silicone Resin System

| Parameter | Value | Reference |

| Activation Energy (Kissinger method) | 85.3 kJ·mol⁻¹ | |

| Activation Energy (Vyazovkin method) | 84.0 kJ·mol⁻¹ | |

| Curing Temperature Range | 160 - 300 °C |

Note: This data is for a representative liquid vinyl silicone resin system and may not be identical to this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. For polymers derived from this compound, TGA provides crucial information about their decomposition temperatures and degradation mechanisms.

TGA curves of organosilicon oligomers often reveal a multi-stage degradation process. A typical degradation profile might show an initial small weight loss at lower temperatures (e.g., below 250°C) due to the evaporation of moisture or low-molecular-weight volatiles. This is followed by a more significant weight loss at higher temperatures, corresponding to the primary decomposition of the polymer network. For instance, a study on a phenol-formaldehyde-based organosilicon oligomer showed a primary decomposition stage between approximately 243°C and 438°C, with a mass loss of about 36.5%. A third stage at even higher temperatures (e.g., 438°C to 801°C) can be attributed to the degradation of the siloxane network and the formation of a residual char.

The introduction of functional groups can significantly affect thermal stability. For example, silicone resins containing trifluorovinyl ether (TFVE) groups have demonstrated enhanced thermal stability compared to pure methyl silicone resin, with the temperature for 5% mass loss (T₅%) increasing from 374°C to 461°C in a nitrogen atmosphere.

Table 2: Representative TGA Data for Organosilicon Polymers

| Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Description | Reference |

| 1 | 26 - 243 | ~4.0 | Evaporation of volatiles | |

| 2 | 243 - 438 | ~36.5 | Primary decomposition | |

| 3 | 438 - 801 | ~16.3 | Siloxane network degradation |

Note: This data is for a representative organosilicon oligomer and illustrates a typical multi-stage degradation profile.

Surface and Morphological Characterization Techniques

The performance of materials derived from this compound in applications such as coatings is highly dependent on their surface properties and morphology. A variety of advanced techniques are employed to characterize these aspects at the micro and nano-scale.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Bonding

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. For coatings and films derived from this compound, XPS provides invaluable information about the surface chemistry.

An XPS analysis of a siloxane-based surface would reveal the presence of silicon (Si), oxygen (O), and carbon (C). The high-resolution spectra of the Si 2p, O 1s, and C 1s regions can be deconvoluted to identify the specific chemical bonds present.

The Si 2p spectrum for a polysiloxane network is typically characterized by a primary peak corresponding to Si-O-Si bonds. The binding energy for silicon in SiO₂ is around 103.5 eV, while in organic silicon compounds it is approximately 102 eV. In functionalized silanes, a peak for Si-C bonds may also be resolved.

The O 1s spectrum in siloxanes generally shows a dominant peak for the Si-O-Si linkage, typically found around 532-533 eV. Other components, such as Si-OH (silanol) groups, may appear at slightly higher binding energies.

The C 1s spectrum provides information about the organic components of the material. For a polymer derived from this compound, one would expect to see peaks corresponding to C-Si, C-C, and C-H bonds. The main C 1s peak for adventitious carbon is often used as a reference for charge correction at 284.8 eV.

By quantifying the areas under these peaks, the atomic percentage of each element on the surface can be determined, providing insight into the surface stoichiometry.

Table 3: Representative Binding Energies for Chemical States in Siloxane-Based Materials

| Element | Core Level | Chemical State | Binding Energy (eV) | Reference |

| Silicon | Si 2p | Si-O-Si (in SiO₂) | ~103.5 | |

| Si-C | ~100.5 | |||

| Organic Si | ~102.0 | |||

| Oxygen | O 1s | Si-O-Si | ~532-533 | |

| C-O-C | ~531.8 | |||

| Carbon | C 1s | C-C / C-H | ~284.8 | |

| C-Si | ~282.9 |

Note: These are typical binding energy ranges and can shift slightly depending on the specific chemical environment.

Transmission Electron Microscopy (TEM) for Nanostructure and Morphology

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional projections of a thin specimen, enabling the visualization of nanoscale features. In the context of polymers derived from this compound, TEM can be used to investigate the internal morphology and nanostructure of the cured material.

For instance, if this compound is used in the formation of nanocomposites, TEM can reveal the dispersion and distribution of nanofillers within the polysiloxane matrix. The size, shape, and aggregation state of the nanoparticles can be directly observed.

In the case of block copolymers containing siloxane segments, TEM can be used to visualize the phase-separated morphology. Depending on the composition and processing conditions, different nanostructures such as lamellae, cylinders, or spheres can be formed, which will have a significant impact on the material's properties. While specific TEM studies on this compound polymers are not prominent in the literature, the technique is widely applied to characterize the morphology of similar polymer systems. For example, in blends of poly(l-lactide) (PLLA) and thermoplastic polyurethane (TPU) containing multi-walled carbon nanotubes (MWCNTs), TEM has been used to show the localization of the nanotubes within the polymer phases.

Scanning Electron Microscopy (SEM) for Coating Morphology and Surface Features

When this compound is polymerized to form a coating, SEM can be used to examine the surface features of the resulting film. The images can reveal whether the coating is smooth and uniform or if it exhibits defects. In studies of silicone elastomers, SEM has been used to observe the dispersion of fillers, such as silica, within the polymer matrix. The fracture surface of a material can also be analyzed by SEM to understand its failure mechanisms.

For composite materials, SEM can provide insights into the distribution of different phases. For example, in magnetoactive elastomers based on a silicone matrix with nano-structured iron fillers, SEM has been used to determine the average size and distribution of the filler agglomerates, which were found to be in the micro and sub-micro range. The cross-section of cross-linked polymers can also be imaged to understand the internal structure.

Research Frontiers in Vinylpentamethyldisiloxane Based Materials Science

Development of Advanced Polysiloxane Materials

The versatility of silicone chemistry enables the creation of a diverse range of polysiloxane materials, from soft gels to tough elastomers. Research in this area is continually pushing the boundaries of material performance by exploring novel polymer architectures and synthesis strategies.

Engineering Polysiloxanes with Tunable Mechanical Properties

A significant area of research is the development of polysiloxanes with precisely controlled and tunable mechanical properties to meet the demands of specific applications. One approach to achieving this is by blending different commercially available polydimethylsiloxane (B3030410) (PDMS) formulations, such as Sylgard 527 gel and Sylgard 184 elastomer. By varying the mass ratio of these components, it is possible to create substrates with a wide range of elastic moduli, for example, from greater than 5 kPa to less than 1.72 MPa google.com. This method allows for the systematic variation of stiffness without altering other surface properties, providing a robust platform for studying the effects of mechanical environment on various systems google.com. The ability to tailor the elastic modulus is critical for applications ranging from flexible electronics to biomedical scaffolds that mimic the stiffness of biological tissues google.com.

| Property | Range |

| Elastic Modulus | > 5 kPa to < 1.72 MPa |

| Mass Ratio (Composition 1:Composition 2) | 50:1 to 1:50 |

Silicone Elastomers: Design Principles and Performance Optimization

Silicone elastomers are widely utilized for their flexibility, durability, and biocompatibility researchgate.netchemtec.org. The design and performance optimization of these materials are central to their application in diverse fields, including medical devices, electronics, and automotive components chemtec.org. The fundamental chemistry behind many silicone elastomers involves the platinum-catalyzed hydrosilylation reaction between vinyl-functional silicones and hydride-functional siloxanes gelest.com. Vinyl-terminated polymers are key components in these addition-cure systems, which are favored for producing no byproducts, thus ensuring good dimensional stability gelest.com.

The properties of the final elastomer, such as hardness and consistency, are controlled by several factors, including the crosslink density and the use of fillers gelest.com. Reinforcing fillers like fumed silica are often incorporated to improve the poor mechanical properties of unfilled silicones gelest.comdtu.dk. The choice of platinum catalyst can also be used to control the cure temperature, allowing for room temperature (RTV), low temperature (LTV), or high temperature (HTV) vulcanizing systems gelest.com.

Elastic recovery, or the ability of a material to return to its original shape after deformation, is a critical property for elastomers astonseals.com. Silicone elastomers generally exhibit excellent resilience over a wide temperature range astonseals.com. Studies on vinyl polysiloxane (VPS) materials have demonstrated their superior elastic recovery compared to other elastomeric impression materials nih.gov. Research has also focused on developing silicone elastomers with exceptionally high elongation, with some materials capable of extending over 5000% gelest.com. These ultra-high elongation elastomers are formed by the step-growth of heterobifunctional macromers, resulting in materials with unique properties such as pseudo-shape memory behavior and enhanced resistance to tear propagation gelest.com. At elongations comparable to conventional silicones, these advanced materials show similar elastic recovery of over 98%; however, at extreme distortions (e.g., ~4000%), the recovery is slightly reduced gelest.com.

| Material Type | Typical Elongation (%) | Tensile Strength (MPa) |

| High-Consistency Silicone Rubber (HCR) | 100-1,100 | 4-12 |

| Liquid Silicone Rubber (LSR) | 200-900 | 4-12 |

| Room Temperature Vulcanizing Silicone (RTV-2) | 100-700 | 5-10 |

| Ultra-High Elongation Silicone Elastomer | >5000 | 8-10 |

The three-dimensional network structure formed during curing is fundamental to the mechanical properties of silicone elastomers. The crosslinking density, which is the number of crosslinks per unit volume, directly influences properties such as hardness and swelling behavior nih.govresearchgate.net. The crosslinking of polydimethylsiloxanes is typically achieved through a hydrosilylation reaction between vinyl groups on a siloxane oligomer and Si-H groups on a crosslinker researchgate.net. By adjusting the ratio of the base polymer to the crosslinking agent, the crosslinking density can be precisely controlled nih.govresearchgate.net. Research has shown that as the ratio of the prepolymer components is varied, the crosslinking density changes, which in turn affects the material's properties nih.gov. Techniques such as swelling experiments, NMR imaging, and differential scanning calorimetry (DSC) are used to characterize the network structure and determine the crosslinking density researchgate.netresearchgate.net. Understanding the relationship between the formulation, curing conditions, and the resulting network structure is crucial for designing elastomers with desired performance characteristics mtak.hunih.gov.

Silicone Gels: Impact of Branched Polymer Architectures on Material Properties

Silicone gels are lightly crosslinked networks swollen with a non-crosslinked silicone fluid. They are valued for their softness, tack, and adhesion. A key challenge in the application of silicone gels is the tendency of the silicone fluid to bleed out over time, which alters the gel's properties mcmaster.ca. Research has explored the use of branched silicone oils, as opposed to traditional linear oils, to mitigate this issue. In these studies, branched silicone polymers are synthesized and then capped with vinylpentamethyldisiloxane to eliminate reactive SiH sites before being incorporated into the gel network mcmaster.ca. The hypothesis is that the branched architecture of the fluid will lead to lower levels of bleed or a slower release rate mcmaster.ca. The viscosity of these branched silicone oils has been shown to correlate with the frequency of branching, initially increasing with more branches before reaching a maximum and then slightly decreasing mcmaster.camcmaster.ca. This research indicates that modifying the polymer architecture of the fluid component can have a significant impact on the long-term stability and properties of silicone gels mcmaster.ca.

Synthesis of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that combine the properties of both organic polymers and inorganic materials at the molecular or nanometer scale. This synergistic combination can lead to materials with remarkable features suitable for a wide range of applications, including optics, electronics, and biomedical devices merckmillipore.comrsc.orgchalcogen.ro. The synthesis of these materials often involves the sol-gel process, where molecular precursors undergo hydrolysis and condensation reactions merckmillipore.com. By using organofunctional silanes, covalent bonds can be formed between the organic and inorganic components, creating what are known as Class II hybrids merckmillipore.com.

The development of curable organic-inorganic hybrid materials often utilizes precursors with reactive organic groups, such as vinyl groups. These groups can undergo polymerization to cure the material, providing enhanced thermal and optical properties researchgate.net. The design and synthesis of these hybrids are inspired by natural biomineralization processes, aiming to create advanced materials with highly organized and hierarchical structures through environmentally friendly routes rsc.org. The ability to control the composition, structure, and morphology of the components is key to developing hybrid materials with novel characteristics chalcogen.rorsc.org.

Functionalized Silsesquioxane Derivatives and Composites

Silsesquioxanes (SQs) are a class of organosilicon compounds with a cage-like inorganic siloxane core (Si-O-Si) and organic peripheral groups, offering superior thermal and mechanical properties compared to traditional silicones. nih.gov The functionalization of these structures, particularly with vinyl groups from precursors like this compound, is a key area of research for developing advanced hybrid composites.

The synthesis of functionalized SQs often involves the hydrolytic co-condensation of functionalized trialkoxysilane precursors or the modification of existing SQ cores. researchgate.net A significant method involves the functionalization of open-cage polyhedral oligomeric silsesquioxanes (POSS) with vinyldiorganosilyl groups. cityu.edu.hk This process allows for the creation of a library of incompletely condensed silsesquioxanes that can be further modified via hydrosilylation, a platinum-catalyzed reaction between a Si-H group and the vinyl group. cityu.edu.hk This technique provides an efficient pathway to multifunctionalized silsesquioxanes with high yields and regioselectivity. cityu.edu.hk

The incorporation of these vinyl-functionalized POSS macromers into polymer matrices, such as vinyl-terminated polydimethylsiloxane (PDMS), results in nanocomposites with significantly enhanced properties. researchgate.net The method of incorporation, whether through mechanical mixing or ultrasonication, affects the dispersion of the POSS nanoparticles and, consequently, the final properties of the composite. researchgate.net Research has shown that ultrasonication leads to better dispersion and superior dielectric properties. researchgate.net The addition of vinyl-functionalized POSS to a PDMS matrix, cured via a platinum-catalyzed addition reaction, has been demonstrated to improve the dielectric constant and dielectric strength of the material. researchgate.net

| Property | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| Thermal Stability | Increased | The rigid, inorganic cage structure of POSS enhances the thermal resistance of the polymer matrix. | gelest.com |

| Mechanical Strength | Increased | POSS nanoparticles act as reinforcing agents within the polymer matrix. The covalent bonding achieved via the vinyl groups ensures efficient stress transfer. | researchgate.netgelest.com |

| Dielectric Properties | Improved (Higher Dielectric Constant & Strength) | Molecular-level dispersion of nano-sized POSS particles within the PDMS matrix enhances the material's insulating capabilities. | researchgate.net |

Advanced Coatings, Adhesives, and Sealants Research

The reactive vinyl group in molecules like this compound is central to the formulation of high-performance silicone-based coatings, adhesives, and sealants. These materials rely on cross-linking reactions to transform from a liquid or paste-like state into a durable, flexible solid.

Vinyl-terminated silicone polymers are foundational to many advanced silicone products, including liquid silicone rubber (LSR) and room-temperature-vulcanizing (RTV) elastomers. nih.gov The design of these products hinges on controlling the cross-linking chemistry, which primarily involves two methods:

Addition Cure (Hydrosilylation): This is a highly efficient and widely used reaction where a platinum catalyst facilitates the addition of a silicon-hydride (Si-H) crosslinker across the vinyl groups of the polymer. nih.govvinylterminated.com This process forms a stable ethyl bridge and is advantageous because it produces no byproducts, leading to minimal shrinkage and excellent dimensional stability in the cured product. vinylterminated.com

Peroxide-Activated Cure: In this method, a peroxide initiator generates free radicals at elevated temperatures, which causes the coupling of vinyl and methyl groups on adjacent polymer chains to form cross-links. vinylterminated.com

The formulation of these high-performance products involves several key components beyond the base vinyl polymer. Reinforcing fillers, most commonly fumed silica, are essential for improving mechanical properties like tensile strength and tear resistance. vinylterminated.comresearchgate.net The hardness (durometer) of the final product can be precisely controlled by adjusting the cross-link density, which is achieved by varying the ratio of the vinyl polymer to the hydride crosslinker or by blending base polymers of different vinyl contents. cityu.edu.hknih.gov These vinyl-functional silicones are crucial in creating durable, weather-resistant, and flexible coatings and sealants for industries ranging from construction to electronics. researchgate.netgelest.com

A frontier in materials research is the development of hybrid films that combine the distinct properties of fluorocarbons (e.g., chemical inertness, low friction) and silicones (e.g., thermal stability, flexibility). The synthesis of fluorocarbon-organosilicon copolymer films represents a significant advancement, with applications ranging from low-K dielectrics in microelectronics to biocompatible coatings. nih.govcityu.edu.hk

Research has demonstrated the successful synthesis of these copolymer films using precursors such as 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (a cyclic vinylmethylsiloxane) and a fluorocarbon initiator. nih.gov Spectroscopic analysis confirms the presence of covalent bonds between the fluorocarbon and organosilicon components, creating a true copolymer structure. nih.gov The resulting film structure consists of polymer chains with both linear and cyclic siloxane groups as well as fluorocarbon (CF2) groups as repeating units. nih.gov

Hot-Filament Chemical Vapor Deposition (HFCVD) is a specialized technique used to deposit these advanced copolymer films. researchgate.net In the HFCVD process, precursor gases are passed over a resistively heated filament, which pyrolyzes them into reactive species. researchgate.net These species then adsorb onto a nearby substrate, which is kept at or near room temperature, where they react and polymerize to form a thin film. researchgate.net A key advantage of HFCVD is that it avoids the use of a plasma, thereby preventing potential damage to the growing film from ion bombardment or UV irradiation. researchgate.net

The filament temperature is a critical process parameter that directly influences the structure and properties of the deposited film. For instance, in the synthesis of fluorocarbon-organosilicon films, a lower filament temperature (e.g., 370 °C) can result in a film architecture where siloxane ring structures are preserved as pendant groups on the main polymer chain. researchgate.net In contrast, a higher temperature (e.g., 540 °C) tends to break these rings, leading to a film structure that is almost completely devoid of cyclic groups. nih.gov This structural difference has a direct impact on the material's thermal stability, with the ring-containing structures exhibiting a higher onset temperature for thermal decomposition. nih.gov

| Parameter | Influence | Example Outcome | Reference |

|---|---|---|---|

| Filament Temperature | Controls the decomposition of precursor gases and the resulting molecular structure of the film. | Lower temperatures (e.g., 370 °C) preserve cyclic siloxane structures, enhancing thermal stability. Higher temperatures (e.g., 540 °C) lead to linear structures. | nih.gov |

| Precursor Flow Rate | Affects the film deposition rate and surface morphology. | Slower deposition rates can favor the growth of longer polymer chains with a preferred direction, leading to anisotropic, rod-like grains. | researchgate.net |

| Chamber Pressure | Influences the concentration of reactive species and their mean free path. | Typically maintained at low pressures (e.g., 1 Torr) to facilitate vapor phase transport. | researchgate.net |

Fluorocarbon-Organosilicon Copolymer Films: Synthesis and Application

Biomedical Materials Research and Applications

Silicones are widely used in biomedical applications due to their biocompatibility, biodurability, and chemical inertness. researchgate.netnih.gov The ability to functionalize silicones with reactive groups like vinyls opens up possibilities for creating advanced materials for medical devices, including specialized coatings that interact with biological systems in a controlled manner.

In trauma care and surgery, materials that can rapidly control bleeding are critically important. Research in this area has led to the development of silicone-based hemostatic coatings. A notable example is a dynamic silicone hydrogel coating designed for medical gauze that promotes rapid hemostasis while minimizing secondary damage upon removal. nih.govcityu.edu.hk

This advanced hydrogel is fabricated through a one-pot process involving several key silicone-based components, including a vinyl-functional siloxane (vinyltrimethoxysilane, VTMS) that acts as a cross-linker. nih.gov When coated onto gauze, the hydrogel forms a unique structure that is macroscopically superhydrophobic but microscopically slippery, resulting in excellent anti-blood adhesion. nih.govcityu.edu.hk This dual property allows the gauze to control bleeding effectively without adhering strongly to the wound, which is a major advantage over traditional hemostatic agents. nih.govresearchgate.net

The hemostatic action of silicon-based materials can also be attributed to intrinsic properties. The negative surface charge present on materials like silicon dioxide can activate Factor XII in the blood, which is a key step in initiating the intrinsic pathway of the coagulation cascade, thereby accelerating the formation of a blood clot. nih.gov By leveraging the versatile chemistry of vinyl-functional siloxanes, researchers can design coatings that not only possess the excellent biocompatibility of silicones but are also bioactive, actively participating in the hemostatic process to provide critical medical benefits. nih.govvinylterminated.com

Advanced Drug Delivery System Formulations